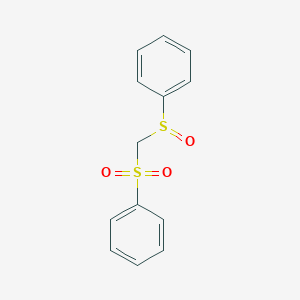

Phenylsulfinyl)(phenylsulfonyl)methane

Description

Significance of Sulfur-Containing Organic Compounds in Synthetic Methodology

Sulfur-containing compounds are of fundamental importance in the fields of medicinal and pharmacological chemistry, as well as in organic synthesis and materials science. mdpi.comnih.gov Organosulfur functional groups are considered "privileged motifs" found in numerous pharmacologically active substances and natural products. tandfonline.comnih.govresearchgate.net The versatility of sulfur lies in its ability to exist in various oxidation states, leading to a diverse range of functional groups, including thioethers, sulfoxides, sulfones, and sulfonamides. tandfonline.comnih.gov

These functionalities are integral components of a significant number of approved drugs and clinical candidates. nih.gov The unique chemical properties imparted by the sulfur atom, such as its size and electronegativity compared to oxygen, allow for the design of molecules with specific biological and pharmacological activities. researchgate.net Consequently, the development of synthetic methodologies for creating carbon-sulfur bonds and for the late-stage functionalization of molecules with sulfur-containing groups remains an active and important area of chemical research. tandfonline.comnih.gov

Overview of Sulfone and Sulfoxide (B87167) Chemistry Relevant to Methane (B114726) Derivatives

Sulfones and sulfoxides are two major classes of organosulfur compounds that feature a sulfur atom bonded to two carbon atoms and one or two oxygen atoms. britannica.com

Sulfoxides have the general structure R-S(=O)-R', containing a sulfinyl functional group. chemicalbook.com The sulfur atom is bonded to one oxygen atom, and these compounds can be chiral if the R and R' groups are different. chemicalbook.com

Sulfones possess the general structure R-S(=O)₂-R', containing a sulfonyl functional group. wikipedia.org The central hexavalent sulfur atom is double-bonded to two oxygen atoms. wikipedia.orgdifferencebetween.com

The key distinction lies in the number of oxygen atoms attached to the sulfur, which also reflects the oxidation state of the sulfur atom. differencebetween.com Sulfones are typically prepared by the oxidation of their corresponding thioethers (sulfides), with sulfoxides serving as intermediates in this process. britannica.comwikipedia.org For example, dimethyl sulfide (B99878) can be oxidized to dimethyl sulfoxide (DMSO) and then further oxidized to dimethyl sulfone. wikipedia.org

When attached to a methane derivative, both sulfinyl and sulfonyl groups act as strong electron-withdrawing groups. This property significantly increases the acidity of the protons on the adjacent carbon atom (the α-hydrogens). britannica.com This effect is particularly pronounced in sulfones. The resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl or sulfinyl group. beilstein-journals.org This enhanced acidity is a cornerstone of their utility in organic synthesis, enabling deprotonation even with mild bases to form nucleophiles for various carbon-carbon bond-forming reactions. beilstein-journals.org

Unique Position of (Phenylsulfinyl)(phenylsulfonyl)methane within α-Sulfinyl Sulfone Architectures

(this compound holds a distinct position within the family of geminal bis(sulfur) compounds. As an α-sulfinyl sulfone, its structure incorporates both a sulfinyl group and a sulfonyl group attached to the same methane carbon. This combination of two different sulfur-based, electron-withdrawing functional groups on a single carbon atom confers a unique reactivity profile.

The compound is a specific example of an architecture where the acidifying effects of both the phenylsulfinyl and the more powerfully electron-withdrawing phenylsulfonyl groups are combined. This dual activation makes the methylene (B1212753) protons exceptionally acidic, facilitating their removal to generate a highly stabilized carbanion. This carbanion serves as a versatile nucleophile in various synthetic transformations, including Michael additions. orgsyn.org The presence of both a sulfoxide and a sulfone group offers potential for further selective chemical modifications. Sulfinyl radicals, which are key reactive intermediates, can be generated from precursors like sulfinyl sulfones, highlighting the synthetic potential of this class of compounds. nih.govnih.gov

Below is a data table summarizing the key properties of (this compound.

| Property | Value |

| CAS Number | 54384-18-8 |

| Molecular Formula | C₁₃H₁₂O₃S₂ |

| Molecular Weight | 280.36 g/mol |

| IUPAC Name | benzenesulfonylmethylsulfinylbenzene |

| Synonyms | (this compound |

Properties

IUPAC Name |

benzenesulfonylmethylsulfinylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S2/c14-17(12-7-3-1-4-8-12)11-18(15,16)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISTYUIEVUSGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440471 | |

| Record name | PHENYLSULFINYL)(PHENYLSULFONYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54384-18-8 | |

| Record name | PHENYLSULFINYL)(PHENYLSULFONYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenylsulfinyl Phenylsulfonyl Methane

Historical and Contemporary Approaches to Geminal Sulfinyl Sulfones

The preparation of molecules containing both a sulfoxide (B87167) and a sulfone group on the same methylene (B1212753) bridge requires precise chemical control. The approaches can be broadly categorized into two main pathways: the stepwise oxidation of dithioacetal precursors and more contemporary methods that construct the molecule through carbon-sulfur bond formation, often involving radical intermediates.

Oxidation Pathways for Thioether and Sulfoxide Precursors

The most intuitive route to (phenylsulfinyl)(phenylsulfonyl)methane involves the sequential oxidation of a precursor molecule containing both sulfur atoms in a lower oxidation state. This strategy relies on the careful selection of oxidizing agents and stoichiometric control to prevent over-oxidation.

Selective Oxidation of Bis(phenylthio)methane

The synthesis of the target compound can be envisioned starting from bis(phenylthio)methane, also known as formaldehyde (B43269) diphenyl mercaptal. This process requires a three-step oxidation sequence: first to the monosulfoxide, then to the geminal disulfoxide, and finally, the selective oxidation of one sulfoxide to a sulfone. However, achieving this selectivity is challenging. The direct conversion requires oxidizing one sulfur atom by one oxygen atom (to a sulfoxide) and the other by two oxygen atoms (to a sulfone).

Controlling this transformation is difficult because the oxidizing agent does not readily differentiate between the two thioether groups or the intermediate sulfoxide. Standard oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are highly effective for converting sulfides to sulfoxides and subsequently to sulfones. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The primary challenge lies in stopping the reaction at the desired mixed-oxidation state. A stepwise approach is generally more feasible, though isolating the intermediate products in high yield can be complex. The general strategy involves careful control of stoichiometry and reaction conditions to minimize the formation of the undesired bis(sulfone) or bis(sulfoxide). acsgcipr.org

Table 1: Proposed Reagents for Stepwise Oxidation of Bis(phenylthio)methane

| Step | Transformation | Proposed Reagent | Key Challenge |

|---|---|---|---|

| 1 | Bis(phenylthio)methane → Phenylsulfinyl(phenylthio)methane | 1 equivalent of m-CPBA or H₂O₂ | Avoiding formation of bis(phenylsulfinyl)methane and the target compound. |

Controlled Oxidation of Bis(phenylsulfinyl)methane to Monosulfinyl Monosulfonyl Species

An alternative oxidation pathway begins with bis(phenylsulfinyl)methane, which can be synthesized from bis(phenylthio)methane. nih.gov This approach requires the selective oxidation of only one of the two sulfoxide groups to a sulfone. This is a more plausible strategy than the direct oxidation of the dithioether, as sulfoxides are generally less reactive towards oxidation than sulfides.

However, forcing the oxidation of a sulfoxide to a sulfone often requires harsher conditions or a higher stoichiometry of the oxidant, which can risk oxidizing the second sulfoxide group as well. The selection of an appropriate oxidizing agent and precise control over reaction parameters such as temperature and reaction time are crucial for maximizing the yield of the desired monosulfinyl monosulfonyl product.

Table 2: Research Findings on General Sulfide (B99878) to Sulfone Oxidation

| Oxidizing System | Substrate | Product | Key Feature |

|---|---|---|---|

| H₂O₂ / Tantalum Carbide | Sulfides | Sulfoxides | High yield and selectivity for sulfoxide formation. organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfides | Sulfones | Efficiently affords the corresponding sulfones. organic-chemistry.org |

| Urea-H₂O₂ / Phthalic Anhydride (B1165640) | Sulfides | Sulfones | Environmentally benign, metal-free oxidation directly to sulfones. organic-chemistry.org |

Radical and Transition-Metal-Free Approaches

More recent synthetic strategies avoid the challenges of controlled oxidation by constructing the C-S bonds through radical or ionic pathways. These methods offer alternative and often more efficient routes to sulfinyl sulfone structures.

Decarboxylative Sulfinylation Strategies and Intermediate Sulfinyl Sulfone Formation

A modern, metal-free approach involves the direct decarboxylative sulfinylation of carboxylic acids with sulfinates. While the ultimate product of this reaction is often a sulfoxide, the mechanism proceeds through a key sulfinyl sulfone intermediate. organic-chemistry.org This reaction highlights the transient existence and reactivity of sulfinyl sulfones.

The process is typically initiated by a photocatalyst, which facilitates the generation of an alkyl radical from a carboxylic acid. This radical then attacks a sulfinyl sulfone, which is formed in situ from the activation of a sulfinate. This strategy demonstrates the viability of sulfinyl sulfones as reactive intermediates in radical cross-coupling reactions. The kinetically favored formation of the sulfoxide product drives the reaction, despite the thermodynamic preference for sulfone formation. organic-chemistry.org

Table 3: Key Features of Decarboxylative Sulfinylation

| Reaction Component | Role | Example |

|---|---|---|

| Carboxylic Acid | Radical Precursor | Aliphatic and Aromatic Carboxylic Acids |

| Sulfinate | Sulfur Source | Sodium Phenylsulfinate |

| Photocatalyst | Radical Initiator | Acridine-based organocatalysts |

| Activation | Sulfinate Activation | Mediated by agents like Pyridine-boryl chloride (PBC) |

In Situ Generation Methods from Sulfinates and Reactive Electrophiles

(this compound and related sulfinyl sulfones can be generated in situ from sulfinate salts. This method is particularly useful for generating sulfinyl and sulfonyl radicals for subsequent reactions. For instance, the reaction of a sodium sulfinate salt with an activator, such as acetyl chloride, can lead to the formation of a sulfinyl sulfone.

This in situ-generated sulfinyl sulfone is typically unstable and readily undergoes homolytic cleavage of the S-S bond upon mild heating to generate a sulfonyl radical and a sulfinyl radical. These radicals can then be trapped by various unsaturated hydrocarbons, like alkenes or alkynes, to afford a range of disulfurized products. This methodology provides a powerful tool for accessing complex organosulfur compounds by harnessing the reactivity of transiently generated sulfinyl sulfones.

Table 4: In Situ Generation and Reaction of Sulfinyl Sulfones

| Sulfinate Salt | Activator | Unsaturated Substrate | Product Type |

|---|---|---|---|

| Sodium p-toluenesulfinate | Acetyl Chloride | Phenylacetylene | E-β-Sulfinyl vinylsulfone |

| Sodium p-toluenesulfinate | Acetyl Chloride | Ethylene | 1-(tosyl)-2-(tosylsulfinyl)ethane |

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of (this compound

The synthesis of specific stereoisomers of (this compound is a nuanced process that hinges on precise control over the oxidation of the two sulfur atoms. The molecule possesses two stereogenic centers at the sulfur atoms, giving rise to both enantiomeric and diastereomeric forms (meso and racemic).

Control over Sulfur Stereochemistry

Achieving control over the stereochemistry at the sulfur centers is paramount in the synthesis of enantiomerically enriched sulfoxides. The primary strategy involves the asymmetric oxidation of a prochiral sulfide precursor. In the context of (this compound, a plausible synthetic route would involve the stepwise oxidation of bis(phenylthio)methane. The first oxidation to phenyl(phenylthiomethyl)sulfoxide creates the first stereocenter. Subsequent diastereoselective oxidation of the remaining sulfide group to a sulfone would yield the target molecule.

A prominent method for achieving enantioselective sulfoxidation is the use of chiral transition metal catalysts. The Kagan-Modena oxidation, which utilizes a titanium-based catalyst system, is a well-established method. libretexts.org This system typically employs a titanium isopropoxide complex with a chiral ligand, such as diethyl tartrate (DET) or a BINOL derivative, and a hydroperoxide as the oxidant. For instance, chiral metal complexes derived from (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)4 have been successfully applied in the catalytic asymmetric oxidation of various prochiral sulfides, achieving high enantiomeric excess (ee). scispace.com The choice of the chiral ligand and oxidant is crucial in determining the stereochemical outcome of the reaction.

The general mechanism involves the formation of a chiral titanium-peroxo complex. The sulfide coordinates to the titanium center, and the subsequent oxygen transfer occurs in a stereochemically controlled manner, dictated by the chiral environment of the ligand.

Table 1: Chiral Catalysts for Asymmetric Sulfoxidation

| Catalyst System | Chiral Ligand | Oxidant | Typical Substrates | Reference |

|---|---|---|---|---|

| Titanium-based | Diethyl Tartrate (DET) | tert-Butyl hydroperoxide (TBHP) | Aryl alkyl sulfides | libretexts.org |

| Titanium-based | (R)-6,6′-Diphenyl-BINOL | aq. TBHP | Aryl methyl and aryl benzyl (B1604629) sulfides | scispace.com |

| Vanadium-based | Chiral Schiff bases | Hydrogen peroxide | Various sulfides | researchgate.net |

Biocatalytic methods also offer a powerful tool for controlling sulfur stereochemistry. Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the oxidation of prochiral thioethers with excellent enantioselectivity. libretexts.org

Separation and Characterization of Stereoisomers (meso and racemic forms)

Once a mixture of stereoisomers of (this compound is synthesized, the separation of the diastereomeric meso and racemic forms is a critical step. For the closely related compound, bis(phenylsulfinyl)methane, fractional crystallization has been proven to be an effective method for separating its meso and dl (racemic) isomers. nih.govresearchgate.net This technique exploits the differences in solubility and crystal lattice energies between the diastereomers. wikipedia.org It is highly probable that a similar approach would be applicable to the separation of the stereoisomers of (this compound.

The characterization of the separated stereoisomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The meso and racemic forms of a molecule will exhibit distinct NMR spectra due to their different symmetries. For the anion of bis(phenylsulfinyl)-methane, distinct ¹³C NMR chemical shifts have been reported for the meso and racemic forms. spectrabase.com Similarly, for (this compound, the protons of the central methylene group (CH₂) in the meso compound are diastereotopic and would be expected to show a more complex splitting pattern (an AB quartet) in the ¹H NMR spectrum compared to the racemic form, where they might appear as a singlet or a less complex multiplet depending on the solvent and temperature. X-ray crystallography provides the most definitive structural elucidation, as demonstrated for meso-bis(phenylsulfinyl)methane, which confirms the R and S configurations around the two sulfur atoms in a single molecule. researchgate.net

Reactivity and Mechanistic Investigations of Phenylsulfinyl Phenylsulfonyl Methane

Acidic Properties and Carbanion Generation at the Methane (B114726) Carbon

The methylene (B1212753) protons of (phenylsulfinyl)(phenylsulfonyl)methane are acidic due to the presence of two electron-withdrawing sulfur-containing groups. The formation of a carbanion at the central carbon is a key feature of its chemistry, enabling its use as a nucleophile in various synthetic transformations.

The stability of the carbanion generated from (this compound is attributed to the combined stabilizing effects of the adjacent sulfinyl and sulfonyl groups. Several factors contribute to the stabilization of carbanions positioned alpha to sulfur moieties. acs.org

Inductive Effect : Both the sulfinyl and sulfonyl groups are strongly electron-withdrawing due to the high electronegativity of the oxygen and sulfur atoms. This inductive effect helps to delocalize the negative charge from the central carbon atom, thereby stabilizing the carbanion. acs.orgacs.org

d-Orbital Participation : While historically controversial, the involvement of sulfur's 3d-orbitals in delocalizing the adjacent negative charge through pπ-dπ bonding has been proposed. This model suggests an overlap between the filled p-orbital of the carbanion and the vacant d-orbitals of the sulfur atom.

Polarizability : The large size of the sulfur atom makes it highly polarizable, which aids in dispersing the negative charge of the carbanion over a larger area, contributing to its stability.

Anionic Hyperconjugation : A more contemporary explanation involves anionic hyperconjugation. This model proposes an interaction between the lone pair of the carbanion and the antibonding (σ*) orbitals of the adjacent C–S bonds, which helps to delocalize the negative charge. rsc.org

The sulfonyl group generally provides more stabilization than a sulfinyl group due to the presence of two oxygen atoms, leading to a stronger inductive effect. In (this compound, the synergistic effect of both groups significantly increases the acidity of the methylene protons compared to compounds with only a single sulfoxide (B87167) or sulfone group. nih.gov The geometry of such carbanions is typically trigonal pyramidal. acs.orgnih.gov

Table 1: Factors Stabilizing the α-Carbanion of (this compound

| Stabilization Factor | Description | Contributing Groups |

| Inductive Effect | Withdrawal of electron density from the carbanionic carbon through the sigma bond framework. | Phenylsulfinyl & Phenylsulfonyl |

| d-Orbital Overlap | Delocalization of the carbanion's lone pair into vacant 3d-orbitals on the sulfur atom. | Phenylsulfinyl & Phenylsulfonyl |

| Polarizability | Distortion of the electron cloud of the large sulfur atom to accommodate the negative charge. | Phenylsulfinyl & Phenylsulfonyl |

| Anionic Hyperconjugation | Interaction of the carbanion's lone pair with the σ* antibonding orbitals of the adjacent C-S bonds. | Phenylsulfinyl & Phenylsulfonyl |

Due to the enhanced acidity of the methylene protons, (this compound can be deprotonated by a variety of bases to generate the corresponding nucleophilic carbanion. The choice of base and reaction conditions depends on the specific application. Strong bases are typically required for complete deprotonation.

Commonly used bases include organolithium reagents like n-butyllithium (n-BuLi) and methyllithium (B1224462) (MeLi), as well as alkali metal hydrides like sodium hydride (NaH) and potassium hydride (KH). acs.org The reaction is typically carried out in anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures to prevent side reactions. For instance, the deprotonation of the closely related bis(phenylsulfonyl)methane (B177063) has been achieved using bases like MeLi, sodium butoxide (BuNa), and potassium benzyloxide (BnK) in THF. unipv.itacs.orgnih.gov

The resulting carbanion is a soft nucleophile and participates in a range of carbon-carbon bond-forming reactions. Its utility in organic synthesis is demonstrated in several key transformations:

Alkylation Reactions : The carbanion reacts readily with alkyl halides, sulfonates, and other electrophiles to form substituted products. This provides a versatile method for introducing alkyl chains at the carbon bearing the two sulfur functionalities. acs.org

Michael Additions : As a soft nucleophile, the carbanion is well-suited for conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, such as enones and enoates. rsc.org

Reactions with Epoxides : The nucleophile can attack and open epoxide rings, leading to the formation of β-hydroxy products after an aqueous workup. acs.org

Aldol-type Reactions : The carbanion can add to carbonyl compounds like aldehydes and ketones, forming β-hydroxy sulfinyl sulfones.

These reactions underscore the synthetic utility of the carbanion derived from (this compound as an effective building block in organic chemistry.

Table 2: Deprotonation and Nucleophilic Applications

| Reaction Type | Electrophile Example | Base Example | Solvent Example | Product Type |

| Alkylation | Methyl Iodide | n-Butyllithium | Tetrahydrofuran (THF) | C-Alkylated Product |

| Michael Addition | Chalcone | Sodium Hydride | Dimethylformamide (DMF) | Conjugate Adduct |

| Epoxide Opening | Propylene Oxide | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | β-Hydroxy Product |

| Aldol (B89426) Addition | Benzaldehyde (B42025) | Potassium tert-butoxide | tert-Butanol | β-Hydroxy Product |

Radical Chemistry of the Sulfinyl and Sulfonyl Moieties

Beyond its carbanionic chemistry, the sulfur centers in (this compound can be involved in radical reactions, typically initiated by homolytic cleavage of the carbon-sulfur bonds.

Phenylsulfinyl (PhSO•) and phenylsulfonyl (PhSO₂•) radicals can be generated through the homolytic cleavage of the C–S bonds in (this compound. This process typically requires energy input in the form of heat (thermolysis) or light (photolysis). acs.orgnih.gov The direct photolysis of aromatic sulfoxides is a known method for producing sulfinyl radicals via α-cleavage. acs.orgacs.org Similarly, sulfones can undergo C–S bond cleavage under certain conditions to yield sulfonyl radicals. nih.govresearchgate.netrsc.org

Visible-light photoredox catalysis has emerged as a powerful method for generating sulfonyl radicals from various precursors, such as sulfonyl chlorides and sulfone-substituted tetrazoles, under mild conditions. rsc.orgacs.org While less common for sulfoxides, enzymatic systems utilizing radical S-adenosyl-l-methionine (SAM) have been shown to reductively cleave C-S bonds in both sulfoxides and sulfones. nih.gov The phenylsulfinyl radical (PhSO•) is a key intermediate in sulfoxide chemistry and has been generated in the gas phase through high-vacuum flash pyrolysis. nih.gov

The relative ease of cleavage of the C–S(O) vs. the C–SO₂ bond would depend on the specific conditions employed, with the sulfinyl-carbon bond generally being weaker than the sulfonyl-carbon bond.

Once generated, sulfinyl and sulfonyl radicals exhibit distinct reactivities, which can lead to divergent reaction pathways. Sulfonyl radicals are electrophilic and readily add to electron-rich alkenes and alkynes. rsc.org This reactivity has been harnessed in various synthetic transformations, including the synthesis of vinyl sulfones and cascade cyclization reactions. acs.orgnih.gov

Sulfinyl radicals have been historically more challenging to utilize in synthesis. nih.govresearchgate.net Recent studies using sulfinyl sulfones as precursors have demonstrated that sulfinyl radicals can participate in dual radical addition/coupling reactions with unsaturated hydrocarbons. nih.govunipv.itresearchgate.net Mechanistic investigations suggest that these reactions may proceed through a sequential addition of the sulfonyl radical first, followed by the sulfinyl radical. nih.govresearchgate.net

The chemoselectivity of these radicals is a critical aspect of their chemistry. For instance, in a system where both radicals could be generated, their differing electronic properties would dictate their preferred reaction partners. The electrophilic sulfonyl radical would favor addition to electron-rich double bonds, while the reactivity of the sulfinyl radical could be more complex. The choice of radical precursor and reaction conditions can be used to control which radical pathway dominates, allowing for switchable and divergent synthesis. nih.gov

When a sulfinyl or sulfonyl radical is generated in a molecule containing an unsaturated tether, intramolecular cyclization can occur. The regioselectivity of these cyclization reactions—whether they proceed via an exo or endo pathway—is a subject of significant mechanistic interest.

Studies on α-sulfonyl-5-hexenyl radicals have shown that they can give mixtures of 5-exo and 6-endo cyclization products. researchgate.net The regioselectivity is influenced by factors such as substitution on the alkene tether. For example, the α-sulfonyl-5-methyl-5-hexenyl radical cyclizes with high regioselectivity (97.5:2.5) to give the 6-endo product. researchgate.net This control has been applied in the synthesis of cyclic sulfones. researchgate.net

In contrast, the analogous α-sulfinyl-5-hexenyl radical displays a strong preference for the 5-exo cyclization pathway (95.5:4.5). researchgate.net This highlights the profound effect the oxidation state of the sulfur atom has on the regiochemical outcome of the radical cyclization. Theoretical calculations of the activation energies for these cyclizations align well with experimental observations. researchgate.net This predictable regioselectivity is crucial for designing synthetic routes to specific five- or six-membered sulfur-containing heterocyclic compounds.

Table 3: Regioselectivity in Radical Cyclizations

| Radical Precursor | Cyclization Mode | Major Product Ring Size | Reference |

| α-Sulfinyl-5-hexenyl radical | 5-exo-trig | 5-membered ring | researchgate.net |

| α-Sulfonyl-5-hexenyl radical | Mixed 5-exo/6-endo | 5- and 6-membered rings | researchgate.net |

| α-Sulfonyl-5-methyl-5-hexenyl radical | 6-endo-trig | 6-membered ring | researchgate.net |

| Unsaturated N-substituted enamides | 6-/endo or 7-endo | 6- or 7-membered rings | rsc.org |

Electrophilic and Nucleophilic Behavior of Sulfur Centers

The reactivity of (this compound is characterized by the distinct electrophilic and nucleophilic properties associated with its two sulfur centers. The sulfonyl group (SO₂) contains a highly oxidized, electrophilic sulfur atom, while the sulfinyl group (SO) offers a sulfur atom that can also act as an electrophile, particularly under acidic conditions or with strong nucleophiles.

Reductive Coupling Reactions via In Situ Generated Electrophilic Sulfur Reagents

While direct studies on (this compound as a precursor for in situ generated electrophilic sulfur reagents in reductive coupling reactions are not extensively documented, the reactivity of analogous sulfinyl sulfones provides a strong basis for predicting such behavior. Sulfinyl sulfones have been recognized as effective electrophilic sulfur sources. nih.gov

Mechanistic insights suggest that redox-active sulfinyl sulfones can be employed to generate electrophilic sulfur reagents in situ through reduction. figshare.com For instance, the combination of a nickel catalyst and a reducing agent like zinc can facilitate this transformation. figshare.com A plausible pathway involves the reduction of the sulfinyl sulfur, leading to a species that can then engage in coupling reactions. This approach is part of a broader strategy where sulfonyl compounds, typically stable, are activated to participate in cross-coupling reactions.

Although sulfinyl sulfones have been known for a long time, their application in synthesis has been limited by a perception of instability. However, recent research has demonstrated their utility, particularly in radical-mediated processes. The homolytic fission of the S-S bond in sulfinyl sulfones generates both sulfonyl and sulfinyl radicals, which can then participate in various addition and coupling reactions. nih.gov This dual radical generation offers a pathway to complex disulfurized molecules. nih.gov

Nucleophilic Attack at Sulfinyl Sulfur

The sulfinyl sulfur in α-sulfinyl sulfone structures, such as (this compound, is a primary target for nucleophilic attack. This reactivity has been demonstrated with a range of nucleophiles. The general mechanism for substitution at a tricoordinate sulfinyl sulfur is proposed to proceed via an addition-elimination pathway. acs.org

Studies on aryl sulfinyl sulfones show that various nucleophiles, including amines, azides, and alkoxides, readily attack the sulfinyl sulfur, leading to substitution of the sulfonyl group. nih.gov Similarly, stronger nucleophiles like Grignard reagents (e.g., EtMgBr) also result in the substitution of the sulfinyl group. nih.gov The table below summarizes the outcomes of nucleophilic attacks on a vinyl sulfinyl sulfone, which serves as a model for the reactivity of the sulfinyl group in (this compound. nih.gov

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines | β-Sulfonyl enamine | nih.gov |

| Azide | Substitution product | nih.gov |

| Alkoxides | Substitution product | nih.gov |

| EtMgBr (Grignard Reagent) | Nucleophilic substitution of sulfinyl group | nih.gov |

| Sulfide (B99878)/Selenide Ions | Displacement of sulfonyl group | nih.gov |

Elimination Reactions

(this compound and related α-sulfinyl sulfones can undergo elimination reactions, typically involving the removal of a sulfinic acid moiety to form an unsaturated system. The acidic nature of the protons on the methylene bridge, being alpha to both the sulfinyl and sulfonyl groups, facilitates base-mediated elimination pathways.

Treatment of a vinyl sulfinyl sulfone with a strong base such as sodium hydride (NaH) has been shown to result in the elimination of the sulfinyl group, yielding an acetylenic sulfone. nih.gov This demonstrates the sulfinyl group's capacity to act as a leaving group in an elimination process.

Furthermore, the thermal or base-catalyzed elimination of sulfinic acids from sulfones is a well-established reaction. researchgate.netacs.org This process, often referred to as a β-elimination, typically requires high temperatures when conducted thermally (e.g., 490–550 °C for simple sulfones) and proceeds through a syn-elimination mechanism (Ei reaction). researchgate.netacs.org Given these precedents, it is highly probable that (this compound can eliminate benzenesulfinic acid under appropriate basic or thermal conditions to furnish phenyl vinyl sulfone. The pyrolysis of 2-acetoxyethyl sulfones to yield vinyl sulfones is an industrial example of such an elimination. google.comwikipedia.org

The following table outlines conditions and outcomes for elimination reactions of related sulfonyl and sulfinyl compounds.

| Substrate | Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Vinyl Sulfinyl Sulfone | NaH, CH₃CN, 25 °C | Acetylenic Sulfone | Elimination of Sulfinyl Group | nih.gov |

| Methyl 3-phenylpropyl sulfone | 490−550 °C (Gas Phase) | Allylbenzene | Thermal Ei Elimination | researchgate.net |

| 2-Acetoxyethyl sulfones | Pyrolysis (150-200 °C) | Vinyl sulfone | Elimination of Acetic Acid | google.com |

Rearrangement Reactions Involving Sulfinyl and Sulfonyl Groups

The presence of both sulfinyl and sulfonyl groups in (this compound allows for the possibility of several mechanistically distinct rearrangement reactions.

One significant rearrangement observed in analogous sulfinyl sulfones is a wikipedia.orgwikipedia.org-sigmatropic rearrangement. This reaction occurs upon treatment with trifluoromethanesulfonic anhydride (B1165640) in acetonitrile. nih.gov Sigmatropic rearrangements are common in sulfur chemistry, for example, the well-known wikipedia.orgresearchgate.net-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates. nih.govacs.orgresearchgate.net

Another documented rearrangement for a vinyl sulfinyl sulfone involves its reaction with benzyne, which proceeds via a [2+2] cycloaddition followed by an S-O-vinyl migration cascade to yield a rearranged product. nih.gov

Furthermore, the Pummerer reaction is a characteristic rearrangement of sulfoxides bearing an α-hydrogen. organicreactions.orgwikipedia.org This reaction is typically initiated by an acid anhydride, such as acetic anhydride, and converts the sulfoxide into an α-acyloxy thioether. wikipedia.org Given that (this compound possesses acidic methylene protons alpha to the sulfoxide group, it is a potential candidate for a Pummerer-type rearrangement. The reaction mechanism involves acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion, which is then trapped by a nucleophile. wikipedia.org Research on β-ketosulfoxides has shown that Pummerer reactions can be promoted by catalytic amounts of Lewis acids like Cu(OTf)₂. semanticscholar.org A variation known as the sulfinate-sulfone Pummerer rearrangement has also been described for α-CH acidic sulfoxides, leading to α-sulfonyl thioethers. researchgate.net

| Reaction Type | Substrate Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | Vinyl Sulfinyl Sulfone | Tf₂O, CH₃CN | Rearranged Product | nih.gov |

| [2+2] Cycloaddition / Migration | Vinyl Sulfinyl Sulfone | Benzyne | Rearranged Product | nih.gov |

| Pummerer Reaction | Alkyl Sulfoxide with α-H | Acetic Anhydride | α-Acyloxy Thioether | wikipedia.org |

| Lewis Acid-Promoted Pummerer | β-Ketosulfoxide | Cu(OTf)₂ | Thionium ion intermediate | semanticscholar.org |

Applications of Phenylsulfinyl Phenylsulfonyl Methane in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block (Synthon)

The methylene (B1212753) protons of (phenylsulfinyl)(phenylsulfonyl)methane are acidic due to the electron-withdrawing nature of the adjacent sulfinyl and sulfonyl groups. This facilitates the formation of a stabilized carbanion, which can participate in a variety of carbon-carbon bond-forming reactions.

The carbanion generated from (this compound and its derivatives is a soft nucleophile, making it an excellent candidate for Michael addition (conjugate addition) reactions with α,β-unsaturated compounds. The presence of the phenylsulfonyl group helps to delocalize the negative charge on the carbanion, rendering it "softer" and thus favoring 1,4-addition over direct 1,2-addition to the carbonyl group.

Research on related α-substituted fluoro(phenylsulfonyl)methane derivatives has demonstrated their facile Michael addition to a variety of acceptors, including α,β-unsaturated ketones, esters, nitriles, and sulfones. These reactions can be carried out under mild conditions, often at room temperature, using bases such as potassium carbonate or phosphines as catalysts, to afford the corresponding adducts in moderate to excellent yields. The steric environment of the Michael acceptor can influence the reaction, with substitution at the α-position of the acceptor potentially hindering the approach of the nucleophile.

| Michael Acceptor | Catalyst/Base | Product Type | Yield |

| α,β-Unsaturated Ketones | K2CO3 or PMe3 | 1,4-Adduct | Good to Excellent |

| α,β-Unsaturated Esters | K2CO3 or PMe3 | 1,4-Adduct | Moderate to Excellent |

| α,β-Unsaturated Nitriles | K2CO3 | 1,4-Adduct | Moderate to Excellent |

| α,β-Unsaturated Sulfones | K2CO3 | 1,4-Adduct | Moderate to Excellent |

This table summarizes the general scope of Michael acceptors for reactions with carbanions derived from phenylsulfonylmethane derivatives.

The stabilized carbanion of (this compound can be readily alkylated and arylated. The deprotonation of the parent compound, bis(phenylsulfonyl)methane (B177063), with alkali metal bases such as methyl lithium (MeLi), butyl sodium (BuNa), or benzyl (B1604629) potassium (BnK) in tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding mono-metalated carbanions. nih.gov These nucleophilic species can then react with a variety of electrophiles, including alkyl halides and aryl halides, to form new carbon-carbon bonds.

Furthermore, palladium-catalyzed α-arylation of sulfones has been developed as an efficient method for the formation of carbon-aryl bonds. This approach typically involves the in situ generation of the sulfonyl carbanion, which then participates in a cross-coupling reaction with an aryl halide. This methodology is applicable to sulfones that are relatively strong C-H acids, a category that includes (this compound.

The nucleophilic carbanion derived from (this compound can also undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions, which are analogous to the aldol (B89426) condensation, result in the formation of β-hydroxy sulfinyl sulfonyl compounds. The initial addition of the carbanion to the carbonyl group is followed by protonation of the resulting alkoxide.

Studies on the condensation of sulfones with aldehydes and ketones have shown that a variety of products can be obtained depending on the reaction conditions and the substrates employed. For example, the condensation of benzyl phenyl sulfone with benzaldehyde (B42025) has been shown to yield 1,2-diphenyl-1-phenylsulfonylethylene. These transformations highlight the potential of (this compound to serve as a precursor to unsaturated systems through condensation-elimination sequences.

Preparation of Diverse Organosulfur Compounds

(this compound and its derivatives are valuable precursors for the synthesis of other important classes of organosulfur compounds, including functionalized sulfoxides and unsaturated sulfones.

Recent advances in synthetic methodology have established direct decarboxylative routes to functionalized sulfoxides, a class of compounds with significant applications in medicinal chemistry and as chiral auxiliaries. nih.govunileon.eschemistryviews.org One such approach involves the decarboxylative sulfinylation of carboxylic acids. nih.govunileon.es In this process, a carboxylic acid is converted into a radical precursor, which then reacts with a sulfinate salt. This reaction proceeds through the in situ formation of a sulfinyl sulfone intermediate, which subsequently undergoes a chemoselective radical substitution to yield the desired sulfoxide (B87167). nih.govunileon.es This method provides a direct and modular way to access a wide array of sulfoxides from readily available carboxylic acids. nih.govunileon.es

Another strategy involves the enzymatic resolution of α-sulfinyl esters to produce α-sulfinyl carboxylic acids with high enantiomeric purity. chemistryviews.org These chiral α-sulfinyl carboxylic acids can then undergo decarboxylative functionalization, such as halogenation, to provide a range of optically active functionalized sulfoxides with retention of stereochemistry. chemistryviews.org

| Precursor | Reagent/Process | Product | Key Feature |

| Carboxylic Acid | Sulfinate Salt / Photocatalysis | Functionalized Sulfoxide | Direct C-S bond formation |

| α-Sulfinyl Ester | Lipase Resolution / Decarboxylation | Enantioenriched Functionalized Sulfoxide | Access to chiral sulfoxides |

This table illustrates modern decarboxylative approaches to the synthesis of functionalized sulfoxides.

β-Sulfinyl alkenylsulfones are valuable synthetic intermediates that contain both a sulfoxide and a sulfone moiety attached to a double bond. nih.govnih.gov An efficient and highly selective method for the synthesis of these compounds involves the reaction of alkynes with p-toluenesulfonyl cyanide (TsCN). nih.gov This transformation proceeds under mild, transition-metal-free conditions and exhibits excellent regio- and stereoselectivity. nih.gov

Another prominent route to β-sulfinyl alkenylsulfones is the sulfinylsulfonation of alkynes using sodium sulfinates. nih.govmdpi.com This reaction is believed to proceed through the in situ generation of a sulfinyl sulfone intermediate from the sulfinic acid. mdpi.com This intermediate then produces both a sulfonyl radical and a sulfinyl radical, which add sequentially to the alkyne to form the β-sulfinyl alkenylsulfone product. mdpi.com This methodology has a broad substrate scope and is compatible with a variety of functional groups. nih.gov These radical-based approaches highlight the importance of sulfinyl sulfone species as precursors to complex unsaturated organosulfur compounds.

Formation of Vinyl Sulfones

No specific research findings were identified for this application.

Catalytic and Stereoselective Transformations

Organocatalytic Applications

No specific research findings were identified for this application.

Transition-Metal-Catalyzed Processes

No specific research findings were identified for this application.

Enantioselective Methodologies for C-C Bond Formation

No specific research findings were identified for this application.

Introduction of Methylene and Substituted Methylene Units

No specific research findings were identified for this application.

Computational and Spectroscopic Insights into Phenylsulfinyl Phenylsulfonyl Methane Chemistry

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, particularly those employing quantum chemical computations, offer deep insights into the transient species and transition states that govern the chemical behavior of (phenylsulfinyl)(phenylsulfonyl)methane.

Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanistic pathways of reactions involving sulfonyl and sulfinyl groups. DFT calculations can be used to model reaction energetics, determine the structures of intermediates and transition states, and explain observed selectivity. For instance, in reactions involving related compounds like phenylsulfonylfuran-2(5H)-one, DFT studies have shown that cycloaddition reactions can proceed through stepwise mechanisms involving the formation of a molecular complex. researchgate.net Such calculations also help elucidate the origin of stereoselectivity, which can be attributed to the influence of the phenylsulfonyl group. researchgate.net The combination of DFT-optimized geometries with experimental data, such as X-ray structures, allows for a more robust understanding of molecular conformations and electronic properties. mdpi.com

The methylene (B1212753) bridge in compounds like bis(phenylsulfonyl)methane (B177063) is acidic, allowing for deprotonation to form highly stabilized carbanions. These carbanions are key intermediates in various synthetic transformations. The direct deprotonation of bis(phenylsulfonyl)methane with alkali metal bases (such as MeLi, BuNa, and BnK) can yield α,α′-stabilized carbanion complexes. rsc.orgstrath.ac.uk Both mono- and geminal di-anionic complexes have been synthesized and studied. rsc.orgstrath.ac.uk

Solution-state studies using NMR and mass spectrometry are consistent with the formation of charge-separated species in DMSO media. rsc.orgstrath.ac.uk In the solid state, these carbanion complexes can form complex polymeric structures. Crystallographic analysis of the lithium carbanion complex, [(PhSO2)2CHLi·THF], revealed a 1D chain polymer where the metal centers are chelated by the bis(sulfonyl) ligands. rsc.orgstrath.ac.uk A notable feature of this structure is that the polymeric chains are homochiral. rsc.orgstrath.ac.uk The reactivity of these carbanions has been demonstrated in their reactions with electrophiles, such as 4-nitrobenzofurazan derivatives, to form σ-adducts.

Table 1: Examples of Carbanion Complexes from Bis(phenylsulfonyl)methane

| Complex | Reagents | Resulting Species |

|---|---|---|

| Monometalated Carbanion | bis(phenylsulfonyl)methane + 1 eq. MeLi, BuNa, or BnK | [(PhSO2)2CHLi·THF], [(PhSO2)2CHNa·THF], [(PhSO2)2CHK] rsc.orgstrath.ac.uk |

Arylsulfinyl radicals are recognized as key intermediates in sulfoxide (B87167) chemistry. nih.gov The phenylsulfinyl radical (PhSO•), a critical species related to (this compound, has been generated in the gas phase through high-vacuum flash pyrolysis. nih.gov Upon irradiation with UV light (365 nm) in cryogenic matrices, the PhSO• radical can isomerize to a novel oxathiyl radical (PhOS•). nih.gov This radical can undergo further isomerization or react with other molecules. For example, the phenylsulfinyl radical partially reacts with molecular oxygen in the gas phase to yield a phenyl radical (Ph•) and OSOO. nih.gov The identification of these transient radical intermediates is supported by IR and UV-vis spectroscopy, in conjunction with quantum chemical computations. nih.gov

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopic methods are essential for the structural characterization of reactants, intermediates, and products, as well as for monitoring the progress of chemical reactions in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures in solution. ¹H NMR studies have been instrumental in monitoring reactions involving carbanions derived from bis(phenylsulfonyl)methane. For example, it was used to confirm that the reaction of the carbanion with 4,6-dinitrobenzofuroxan yields a σ-adduct, which subsequently undergoes a base-catalyzed elimination. NMR studies of the resulting carbanion complexes in deuterated DMSO provide evidence for the formation of charge-separated species in solution. rsc.orgstrath.ac.uk The specific chemical shifts and coupling constants observed in NMR spectra are critical for assigning the stereochemistry of molecules and for understanding the electronic environment of the nuclei.

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and conformational arrangements. While the crystal structure for (this compound is not detailed in the provided sources, extensive data exists for the closely related bis(phenylsulfinyl)methane. nih.gov

In the crystal structure of bis(phenylsulfinyl)methane, two independent molecules comprise the asymmetric unit, differing primarily in the orientation of the benzene (B151609) rings. nih.gov The solid-state structure is stabilized by a network of intermolecular interactions, including C–H···O and C–H···S interactions, as well as C–H···π contacts, which create supramolecular chains. nih.gov Such detailed structural information is vital for understanding how molecules pack in a crystal lattice and how intermolecular forces influence their physical properties. Crystallographic analysis has also been crucial in characterizing the polymeric chain structures of metalated carbanions derived from bis(phenylsulfonyl)methane. rsc.orgstrath.ac.uk

Table 2: Crystal Data for Bis(phenylsulfinyl)methane

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂O₂S₂ nih.gov |

| Molecular Weight | 264.37 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| a (Å) | 8.4368 (4) nih.gov |

| b (Å) | 17.1966 (7) nih.gov |

| c (Å) | 17.1387 (6) nih.gov |

| β (°) | 95.251 (3) nih.gov |

| Volume (ų) | 2476.12 (18) nih.gov |

Mass Spectrometry for Reaction Product Analysis

Mass spectrometry serves as a critical analytical tool for the identification and structural elucidation of reaction products derived from (this compound. The fragmentation patterns observed in mass spectra provide a molecular fingerprint, offering insights into the connectivity and stability of the resulting compounds. While direct mass spectrometric studies on the reaction products of (this compound are not extensively detailed in the available literature, analysis of closely related and potential derivative compounds, such as diphenyl sulfoxide and diphenyl sulfone, provides a robust framework for predicting and interpreting the mass spectra of its transformation products.

Upon ionization in a mass spectrometer, organic molecules undergo characteristic fragmentation, generating a series of ions with specific mass-to-charge ratios (m/z). The analysis of these fragments helps in piecing together the structure of the parent molecule. For compounds containing sulfoxide and sulfone moieties, common fragmentation pathways include the cleavage of carbon-sulfur bonds and rearrangements involving the sulfoxide and sulfonyl groups.

In the context of (this compound, potential reactions could involve oxidation of the sulfoxide group to a second sulfone group, leading to the formation of bis(phenylsulfonyl)methane. Alternatively, cleavage reactions could yield species such as diphenyl sulfoxide or diphenyl sulfone. The mass spectrometric behavior of these potential products offers valuable diagnostic information.

For instance, the electron ionization (EI) mass spectrum of diphenyl sulfone is characterized by a prominent molecular ion peak and several key fragment ions. nih.govnist.govnist.gov The fragmentation can be initiated by the loss of a phenyl radical or rearrangements involving the sulfonyl group. Similarly, diphenyl sulfoxide exhibits its own distinct fragmentation pattern, which can be used to differentiate it from the corresponding sulfone. nih.govnist.govnist.gov

A hypothetical reaction product, such as a hydroxylated derivative of (this compound, would be expected to show a molecular ion peak corresponding to the addition of an oxygen atom. Subsequent fragmentation would likely involve the loss of water or other small neutral molecules, in addition to the characteristic cleavages associated with the sulfoxide and sulfonyl groups.

The table below summarizes the key mass spectral data for potential reaction products and related compounds, providing a reference for the analysis of reaction mixtures containing (this compound derivatives.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragment Ions (m/z) and Their Relative Intensities |

|---|---|---|---|

| Diphenyl sulfone | C₁₂H₁₀O₂S | 218.27 | 218 (M⁺, 37.7%), 125 (100%), 97 (11.4%), 77 (34.2%), 51 (23.1%) chemicalbook.com |

| Diphenyl sulfoxide | C₁₂H₁₀OS | 202.27 | 202 (M⁺), 154, 125, 109, 97, 77, 51 nih.govnist.govnist.gov |

| Bis(phenylsulfonyl)methane | C₁₃H₁₂O₄S₂ | 296.36 | Data not fully available in search results. nist.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (phenylsulfinyl)(phenylsulfonyl)methane, and how are reaction conditions optimized?

- Methodology :

- Catalytic strategies : Silver fluoride (AgF, 3 mol%) catalyzes nucleophilic additions to purin-9-yl allenes, achieving high yields (up to 95%) and regioselectivity .

- Iridium-catalyzed allylic alkylation : Using [Ir(COD)Cl]₂ with phosphoramidite ligands enables enantioselective synthesis (up to 95% ee) of derivatives bearing terminal alkenes .

- Solvent optimization : Ethanol is commonly used for crystallization, with slow evaporation ensuring high-purity crystals .

- Key parameters : Temperature (e.g., 452–454 K for recrystallization), stoichiometry (equimolar reactants), and catalyst loading (3–5 mol%).

Q. What spectroscopic and crystallographic methods are used to characterize (this compound?

- X-ray diffraction (XRD) : Resolves molecular conformation and torsion angles (e.g., O–S–C–C angles range from -21.7° to 4.8°). Hydrogen bonding (C–H⋯O, C–H⋯S) stabilizes supramolecular chains .

- NMR spectroscopy : Distinguishes sulfinyl (S=O) and sulfonyl (SO₂) groups via chemical shifts (e.g., δ ~2.8–3.2 ppm for methylene protons).

- Chromatography : HPLC with SADABS software ensures purity (>99%) by comparing peak ratios (e.g., methylsulfonylmethane vs. di(ethylene glycol) methyl ether) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nucleophilic additions involving (this compound?

- Mechanistic insights :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of fluorobis(phenylsulfonyl)methane (FBSM) analogs, favoring 1,4-additions over 1,2-additions .

- Catalyst choice : AgF promotes monofluoromethylation with E-selectivity (>90%), while Ir catalysts enable enantioselective allylic alkylation .

Q. What are the key challenges in resolving data discrepancies in crystal structure analysis of (this compound derivatives?

- Data contradictions :

- Torsion angle variability : Reported O–S–C–C angles vary between -12.9° and 4.8° due to crystallization solvent effects (e.g., ethanol vs. acetonitrile) .

- Hydrogen bonding : Discrepancies in C–H⋯O bond lengths (1.9–2.3 Å) arise from temperature-dependent packing (e.g., 120 K vs. room temperature) .

- Resolution strategies :

- Use high-resolution XRD with low-temperature data collection (<150 K).

- Validate structures via DFT calculations (e.g., comparing experimental and computed bond lengths) .

Q. What computational approaches predict the reactivity of (this compound in organocatalytic reactions?

- Density Functional Theory (DFT) :

- Reagent structure effects : Electron-withdrawing sulfonyl groups lower LUMO energy, enhancing electrophilicity in Michael additions .

- Transition state modeling : Predicts regioselectivity in allylic alkylation (e.g., iridium-catalyzed pathways favor terminal alkene formation) .

- Table: Key DFT Parameters for Reactivity Prediction

| Parameter | Value (eV) | Role in Reactivity |

|---|---|---|

| LUMO Energy | -1.8 | Electrophilicity descriptor |

| HOMO Energy (Catalyst) | -5.2 | Nucleophilic activation |

| ΔG (Transition State) | +12.4 | Rate-determining step |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.